molecular formula C10H11ClN2O B1456701 3-(4-Chlorophenyl)piperazin-2-one CAS No. 86147-28-6

3-(4-Chlorophenyl)piperazin-2-one

Cat. No. B1456701
CAS RN: 86147-28-6
M. Wt: 210.66 g/mol
InChI Key: FGSVIJLVGJOUGJ-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)piperazin-2-one” is a heterocyclic compound with the molecular formula C10H11ClN2O . It is a structural analog of piperazine.


Synthesis Analysis

The synthesis of piperazine derivatives, such as “3-(4-Chlorophenyl)piperazin-2-one”, has been reported in various studies. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenyl)piperazin-2-one” includes a six-membered ring containing two opposing nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(4-Chlorophenyl)piperazin-2-one” include the ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU, leading to protected piperazines 3 in 81–91% yields .


Physical And Chemical Properties Analysis

“3-(4-Chlorophenyl)piperazin-2-one” is a solid at room temperature. It should be stored in a dark place, in an inert atmosphere .

Scientific Research Applications

Pharmacological Research

3-(4-Chlorophenyl)piperazin-2-one: is a compound that has potential use in pharmacological studies due to its structural similarity to piperazine derivatives, which are known for their central nervous system activity . This compound could be used to synthesize new derivatives with possible therapeutic applications, such as antipsychotic or antidepressant drugs.

Environmental Impact Studies

The environmental impact of 3-(4-Chlorophenyl)piperazin-2-one could be a field of study, examining its degradation products and their effects on ecosystems. Understanding its behavior in the environment can inform safety regulations and waste management practices .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed. It is also suspected of causing cancer. Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Future Directions

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions of “3-(4-Chlorophenyl)piperazin-2-one” could involve further exploration of its potential uses in pharmaceutical applications.

properties

IUPAC Name

3-(4-chlorophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSVIJLVGJOUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720753
Record name 3-(4-Chlorophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86147-28-6
Record name 3-(4-Chlorophenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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